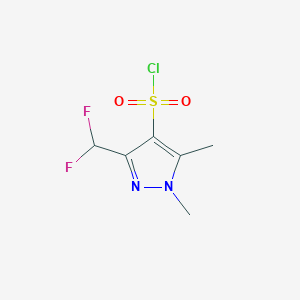

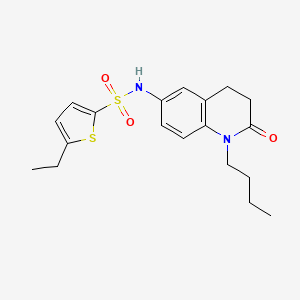

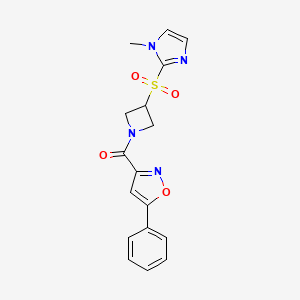

![molecular formula C17H18N4O2S B2746924 Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate CAS No. 483293-76-1](/img/structure/B2746924.png)

Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate is a chemical compound that belongs to the class of phenylpyrazolo[3,4-d]pyrimidines . This class of compounds is known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one study, new pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized using both green and conventional methods . The synthesized candidates were chemically confirmed using spectroscopic methods .Molecular Structure Analysis

The molecular structure of this compound is confirmed using elemental analysis and spectral data IR and NMR . The analogs carry the pyrazolopyrimidine scaffold, which looks structurally very similar to tyrosine and receptor kinase inhibitors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include one-pot multicomponent reactions . These reactions involve the use of various reagents and catalysts, and the products are confirmed using spectroscopic methods .Scientific Research Applications

Phosphodiesterase Inhibition

Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate and related compounds have been studied for their potential as phosphodiesterase inhibitors. This is significant in the context of developing treatments for various conditions. For example, a series of 6-phenylpyrazolo[3,4-d]pyrimidones has shown specific inhibition of cGMP-specific (type V) phosphodiesterase, with implications in cellular activity and oral antihypertensive activity (Dumaitre & Dodic, 1996).

Anti-Inflammatory Properties

Some pyrazolo[1,5-a]pyrimidines, which are structurally similar to the compound , have been synthesized and evaluated for their anti-inflammatory properties. These compounds, like 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, showed promising activity and a better therapeutic index than traditional drugs, without ulcerogenic activity (Auzzi et al., 1983).

Anticancer and Anti-Lipoxygenase Agents

This compound related compounds have been explored for their potential as anticancer and anti-5-lipoxygenase agents. A study involving the synthesis of novel pyrazolopyrimidines derivatives demonstrated their efficacy in inhibiting cancer cell growth and 5-lipoxygenase, which is crucial in inflammation and cancer (Rahmouni et al., 2016).

Cognitive Impairment Treatment

Research into 3-aminopyrazolo[3,4-d]pyrimidinones, a related class of compounds, has shown potential in the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This is exemplified by ITI-214, a clinical candidate with picomolar inhibitory potency for phosphodiesterase 1, suggesting potential applications in treating cognitive deficits associated with various central nervous system disorders (Li et al., 2016).

Molecular Docking and Spectral Analysis

Further insights into the compound's properties have been gained through molecular docking and spectral analysis. For instance, the compound ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, which bears similarity to this compound, was analyzed using spectral methods and molecular docking, demonstrating its potential as a cancer treatment inhibitor (Sert et al., 2020).

Antibacterial Activity

Compounds related to this compound have also been evaluated for their antibacterial properties. Novel pyrazolo[1,5-a]pyrimidines have shown effectiveness against various gram-positive and gram-negative bacteria, indicating potential for developing new antibacterial agents (El-Gaby et al., 2000).

Future Directions

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate are VEGFR-2 and CDK2 . VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF) and plays a crucial role in angiogenesis, which is the formation of new blood vessels. CDK2 (Cyclin-Dependent Kinase 2) is a key regulator of the cell cycle and its inhibition can lead to cell cycle arrest .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to have potent activity against VEGFR-2, leading to a significant reduction in HUVEC migratory potential . It also inhibits CDK2, which can result in alterations in cell cycle progression .

Biochemical Pathways

The inhibition of VEGFR-2 disrupts the VEGF signaling pathway, which can lead to a decrease in angiogenesis . This is particularly relevant in the context of cancer, where angiogenesis plays a key role in tumor growth and metastasis. The inhibition of CDK2 can lead to cell cycle arrest, specifically at the S phase . This can result in the inhibition of cell proliferation, which is a key feature of cancer cells.

Result of Action

The inhibition of VEGFR-2 and CDK2 by this compound can lead to significant anti-cancer effects. It has been shown to have significant antitumor activity against certain cancer cell lines, including MDA-MB-468 and T-47D . It can also induce apoptosis in these cells .

properties

IUPAC Name |

ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-3-14(17(22)23-4-2)24-16-13-10-20-21(15(13)18-11-19-16)12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDFCEHRXNMGJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

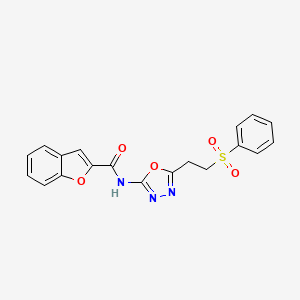

![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2746842.png)

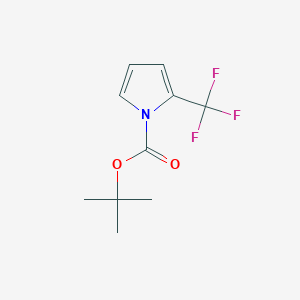

![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)

![3-(4-Ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2746853.png)

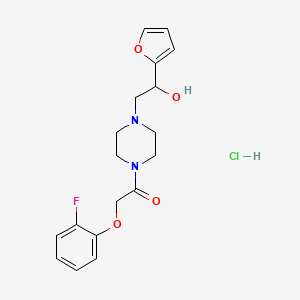

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2746856.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2746864.png)